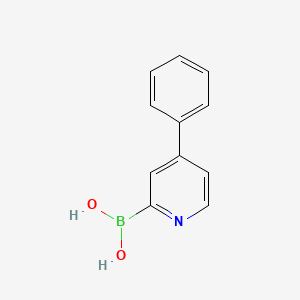

4-Phenylpyridine-2-boronic acid

Overview

Description

4-Phenylpyridine-2-boronic acid is a type of organoboron compound. It is a derivative of boronic acid, which is commonly used as a reagent in cross-coupling reactions . It is also used in the synthesis of novel phosphorescent host materials .

Synthesis Analysis

The synthesis of compounds like this compound often involves Suzuki-Miyaura coupling, a widely applied transition metal catalyzed carbon-carbon bond forming reaction . This process uses a variety of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .Molecular Structure Analysis

The molecular weight of this compound is 199.02 . The molecular formula is C11H10BNO2 . The structure of this compound and similar boronic acids allows them to form reversible covalent bonds with 1,2- and 1,3-diols .Chemical Reactions Analysis

Boronic acids, including this compound, are known for their ability to undergo single-electron oxidation coupling with photoredox catalysts for the generation of pyridine N-oxy radicals . They are also used in various sensing applications due to their interactions with diols and strong Lewis bases such as fluoride or cyanide anions .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has excellent thermal stability with glass transition temperatures over 94 °C . It is also hygroscopic .Scientific Research Applications

Glycoside Complexing

4-Phenylpyridine-2-boronic acid shows potential in complexing glycosides under physiologically relevant conditions. It's significant for recognizing cell-surface glycoconjugates due to its ability to complex hexopyranosides, mainly using their 4,6-diol. This property can be exploited in designing oligomeric receptors and sensors, enhancing boronic acids' potential for selective recognition of cell-surface glycoconjugates (Dowlut & Hall, 2006).

Herbicidal Activity

Phenylpyridines, synthesized using this compound, show herbicidal activity. These compounds inhibit protoporphyrinogen-IX-oxidase and are highly effective against broadleaf and grass weed species. This application is notable in agriculture for weed control (Schäfer et al., 2003).

Catalysis in Dehydrative Condensation

This compound can catalyze dehydrative amidation between carboxylic acids and amines. It's particularly effective for α-dipeptide synthesis. The ortho-substituent of boronic acid plays a crucial role in accelerating amidation by preventing the coordination of amines to the boron atom of the active species (Wang, Lu, & Ishihara, 2018).

Sensor Applications

Fluorinated boronic acid-appended benzyl bipyridinium salts, derived from bipyridines including 4-phenylpyridine, can detect and differentiate diol-containing bioanalytes via 19F NMR spectroscopy. This application is significant in biochemical sensing and diagnostics (Axthelm et al., 2015).

Solar Energy

Ruthenium complexes based on this compound have been used in dye-sensitized solar cells (DSSCs). The boronic acid function acts as an interlocking group between the sensitizer and titanium dioxide, improving the photoelectrochemical performance of DSSCs (Altobello et al., 2004).

Ant

iviral TherapeuticsPhenylboronic-acid-modified nanoparticles, including those derived from this compound, have shown potential as antiviral therapeutics. These nanoparticles can inhibit the Hepatitis C virus, serving as a proof-of-concept for using boronic acid-functionalized nanoparticles in virology and therapeutic applications (Khanal et al., 2013).

Optical Modulation

Phenyl boronic acids grafted onto polymers, like this compound, can be used for optical modulation in single-walled carbon nanotubes (SWNTs). This application is important for saccharide recognition and could be utilized in developing new sensing technologies (Mu et al., 2012).

Glucose Sensing Materials

Compounds like amino-3-fluorophenyl boronic acid, related to this compound, have been used in constructing glucose sensing materials. These compounds operate at physiological pH and are essential in the development of non-invasive glucose monitoring systems for diabetes management (Das et al., 2003).

Organic Light-Emitting Diodes (OLEDs)

Phosphorescent host materials based on triphenylpyridine derivatives, including this compound, have been synthesized for use in OLEDs. These materials demonstrate excellent thermal stability and high triplet energy levels, making them suitable for high-performance OLEDs (Zhang et al., 2020).

Boron-Based Nanostructures

Boron-based macrocycles and dendrimers, utilizing compounds like this compound, have been synthesized for various applications. These nanostructures are significant in materials science and nanotechnology for their unique chemical properties (Christinat, Scopelliti, & Severin, 2007).

DNA Modification

Boron complexes, including those derived from this compound, have been used in DNA modification. This application is crucial for developing new bioanalytical methods and for studying DNA-based molecular recognition(Steinmeyer & Wagenknecht, 2018).

Boron Determination in Chemosensors

Ruthenium(II) complexes, involving this compound derivatives, are used in colorimetric reagents for boron determination. This application is significant in environmental monitoring and analytical chemistry for detecting trace amounts of boron (Nakano et al., 2008).

Fluorescent Chemosensors Development

Boronic acid sensors, including those derived from this compound, are used for detecting carbohydrates, bioactive substances, and various ions. This is crucial in the development of diagnostic tools and biosensors (Huang et al., 2012).

Thermally Activated Delayed Fluorescence (TADF)

Functional phenylpyridinato boron complexes, related to this compound, exhibit TADF properties. These properties are exploited in the fabrication of efficient OLEDs, showcasing potential in advanced lighting and display technologies (Shiu et al., 2017).

Safety and Hazards

Future Directions

Research on boronic acids, including 4-Phenylpyridine-2-boronic acid, is increasing due to their diverse applications. They are being used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials . Future research may focus on further understanding their properties and expanding their applications .

properties

IUPAC Name |

(4-phenylpyridin-2-yl)boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BNO2/c14-12(15)11-8-10(6-7-13-11)9-4-2-1-3-5-9/h1-8,14-15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEPURTHDALWQGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=NC=CC(=C1)C2=CC=CC=C2)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50704602 | |

| Record name | (4-Phenylpyridin-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50704602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1257879-78-9 | |

| Record name | B-(4-Phenyl-2-pyridinyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1257879-78-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Phenylpyridin-2-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50704602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(8R,9S,13S,14S,16R,17R)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,16,17-triol](/img/structure/B3320602.png)

![(R)-4,11-Diethyl-4-hydroxy-3,14-dioxo-3,4,12,14-tetrahydro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinolin-9-yl [1,4'-bipiperidine]-1'-carboxylate](/img/structure/B3320615.png)

![[5-(Difluoromethyl)pyridin-2-YL]methanamine](/img/structure/B3320635.png)

![6-chloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B3320663.png)

![7-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-5-carbonitrile](/img/structure/B3320672.png)

![tert-butyl N-{6-azaspiro[3.4]octan-8-yl}carbamate](/img/structure/B3320678.png)